VHL Ligand 14 is a highly optimized, high-affinity E3 ligase recruiting ligand (IC50 = 196 nM) utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally derived from the canonical VH032 scaffold, it features a specialized methyl acetamide modification that enhances binding to the von Hippel-Lindau (VHL) protein by capturing structural water in the left-hand side (LHS) pocket [1]. This optimized binding vector makes it an essential precursor for developing ultra-potent, clinical-grade targeted protein degraders, particularly in the synthesis of picomolar degraders such as the estrogen receptor alpha (ERα) degrader ERD-308 [2].
Substituting VHL Ligand 14 with the standard VH032 or weaker-affinity VHL ligands (e.g., VHL Ligand 8) fundamentally compromises the thermodynamic stability of the resulting PROTAC ternary complex [1]. The specific methyl acetamide modification in VHL Ligand 14 provides critical hydrogen bonding and solvent-shielding properties that generic methyl-bearing ligands lack [2]. Using a generic, lower-affinity VHL ligand can result in a dramatic drop in degradation efficiency, shifting the final PROTAC from a sub-nanomolar degrader to a micromolar one, and significantly increasing the synthetic burden during linker-library optimization [1].
VHL Ligand 14 demonstrates superior VHL engagement compared to the unoptimized baseline ligand. In comparable fluorescence polarization (FP) assays, VHL Ligand 14 achieved an IC50 of 196 nM, outperforming the standard VH032 scaffold [1].
| Evidence Dimension | VHL binding affinity (IC50) |
| Target Compound Data | 196 nM |
| Comparator Or Baseline | Standard VH032 (454 nM) |
| Quantified Difference | >2.3-fold improvement in VHL binding affinity |
| Conditions | Fluorescence Polarization (FP) assay |
Stronger intrinsic E3 ligase anchoring improves the probability of successful ternary complex formation, reducing the required dosing of the final PROTAC.
When incorporated into PROTACs, VHL Ligand 14 yields exceptionally potent degraders. For example, the ERα degrader ERD-308, synthesized using VHL Ligand 14, achieves a degradation concentration (DC50) of 0.17 nM in MCF-7 cells, whereas baseline ER PROTACs using standard ligands typically exhibit DC50 values >10 nM [1].
| Evidence Dimension | Cellular degradation potency (DC50) |
| Target Compound Data | 0.17 nM (ERD-308 PROTAC) |
| Comparator Or Baseline | Baseline ER PROTACs (>10 nM) |
| Quantified Difference | >50-fold improvement in degradation potency |
| Conditions | MCF-7 ER+ breast cancer cell line |
Validates VHL Ligand 14 as a superior precursor for synthesizing ultra-potent, clinical-grade targeted protein degraders.
The structural modifications in VHL Ligand 14 provide critical stability advantages over standard methyl-bearing VHL ligands. The methyl acetamide group captures structural water in the left-hand side (LHS) pocket of VHL, enhancing structural rigidity and shielding the interface from adverse solvent interactions [1].
| Evidence Dimension | Pocket occupancy and hydrogen bonding |
| Target Compound Data | Enhanced LHS pocket filling via methyl acetamide |
| Comparator Or Baseline | Standard VH032 (simple methyl group) |
| Quantified Difference | Improved thermodynamic stability of the VHL-ligand interface |
| Conditions | Structure-Activity Relationship (SAR) and crystallographic modeling |
The optimized interface prevents adverse solvent interactions, ensuring highly reproducible PROTAC performance across different linker lengths and attachment chemistries.
Due to its high intrinsic affinity (IC50 = 196 nM), VHL Ligand 14 is the optimal precursor for synthesizing highly potent PROTACs, such as the ERα degrader ERD-308. It is particularly suited for campaigns where target engagement is challenging and maximizing E3 ligase recruitment is required to achieve sub-nanomolar DC50 values [1].
The unique methyl acetamide modification of VHL Ligand 14 makes it ideal for PROTAC optimization programs suffering from poor ternary complex stability. By capturing structural water in the VHL pocket, it provides a more rigid and solvent-shielded anchor, improving the processability and success rate of diverse linker libraries [2].
VHL Ligand 14 is highly recommended for the development of degraders targeting mutated or overexpressed receptors in oncology, such as ERα in breast cancer or mutant EGFR. Its proven track record in yielding degraders that outperform standard antagonists makes it a reliable building block for advanced therapeutic pipelines [1].